8,9-Z-アバメクチン B1a

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

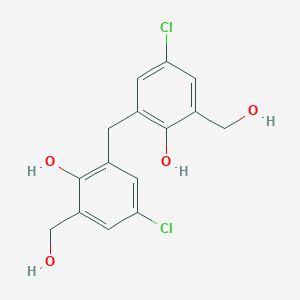

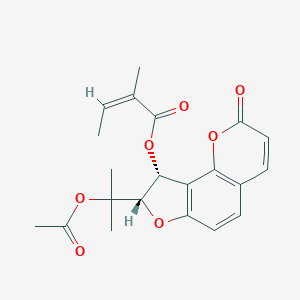

8,9-Z-Abamectin B1a is a derivative of the avermectin family, which are macrocyclic lactone compounds produced by the soil bacterium Streptomyces avermitilis. This compound is known for its potent antiparasitic properties and is widely used in agriculture and veterinary medicine to control a variety of pests and parasites .

科学的研究の応用

8,9-Z-Abamectin B1a has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of avermectins in various samples.

Biology: The compound is studied for its effects on various biological systems, including its antiparasitic and insecticidal properties.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Industry: It is used in the formulation of pesticides and veterinary medicines to control pests and parasites in agriculture and livestock

作用機序

Target of Action

8,9-Z-Abamectin B1a, a member of the avermectin family, primarily targets the glutamate-gated chloride channels found in invertebrate nerve and muscle cells . These channels play a crucial role in the transmission of signals in the nervous system.

Mode of Action

The compound interacts with its targets by binding to the glutamate-gated chloride channels . This binding increases the membrane permeability to chloride ions, leading to hyperpolarization of these cells . The hyperpolarization results in paralysis and death .

Biochemical Pathways

The primary biochemical pathway affected by 8,9-Z-Abamectin B1a involves the neuronal signaling in invertebrates. By binding to the glutamate-gated chloride channels, the compound disrupts the normal functioning of the nervous system, leading to paralysis and death .

Pharmacokinetics

It is known that the compound has a low aqueous solubility , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of 8,9-Z-Abamectin B1a’s action primarily involve the disruption of neuronal signaling in invertebrates. The compound’s binding to the glutamate-gated chloride channels leads to an increase in membrane permeability to chloride ions, causing hyperpolarization of the cells . This hyperpolarization results in paralysis and death .

Action Environment

The action, efficacy, and stability of 8,9-Z-Abamectin B1a can be influenced by various environmental factors. It also has a low aqueous solubility , which may affect its distribution in the environment and its interaction with its targets.

生化学分析

Biochemical Properties

8,9-Z-Abamectin B1a interacts with various enzymes, proteins, and other biomolecules. It is known to block the transfer of electrical activity in muscle and nerve cells by stimulating the binding of gamma-aminobutyric acid (GABA) at nerve endings .

Cellular Effects

8,9-Z-Abamectin B1a has been found to exhibit anti-proliferative activity towards cancer cells. For instance, it has shown potential anti-proliferative and anticancer effects in HCT-116 cells by enhancing the stability of microtubules .

Molecular Mechanism

The molecular mechanism of 8,9-Z-Abamectin B1a involves its interaction with GABA receptors, leading to hyperpolarization and paralysis of the cells . It also promotes tubulin polymerization, which is crucial for maintaining the structure and function of cells .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits its effects in a dose-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of 8,9-Z-Abamectin B1a vary with different dosages. High doses of the compound have been found to induce negative reproduction effects .

Metabolic Pathways

It is known that the compound interacts with GABA receptors, which play a crucial role in the nervous system .

Transport and Distribution

Due to its lipophilic nature, it tends to accumulate in fatty tissues and the liver .

Subcellular Localization

Given its interaction with GABA receptors and tubulin, it is likely that it localizes to areas where these structures are abundant .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Z-Abamectin B1a involves the fermentation of Streptomyces avermitilis, followed by a series of chemical modifications. The fermentation process typically uses a nutrient-rich medium containing sources of carbon, nitrogen, and essential minerals. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize the production of avermectins .

Industrial Production Methods: Industrial production of 8,9-Z-Abamectin B1a involves large-scale fermentation followed by extraction and purification processes. The fermentation broth is first filtered to remove the biomass, and the filtrate is then subjected to solvent extraction to isolate the avermectins. The crude extract is further purified using chromatographic techniques to obtain high-purity 8,9-Z-Abamectin B1a .

化学反応の分析

Types of Reactions: 8,9-Z-Abamectin B1a undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the molecule.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups.

Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of 8,9-Z-Abamectin B1a with modified functional groups that can enhance its biological activity or stability .

類似化合物との比較

Avermectin B1a: Another member of the avermectin family with similar antiparasitic properties.

Ivermectin: A widely used derivative of avermectin with enhanced efficacy and safety profile.

Milbemycin: A related macrocyclic lactone with potent anthelmintic activity.

Uniqueness: 8,9-Z-Abamectin B1a is unique due to its specific structural modifications, which confer distinct biological activities and stability compared to other avermectins. Its ability to selectively target glutamate-gated chloride channels makes it a valuable tool in both agricultural and medical applications .

特性

CAS番号 |

113665-89-7 |

|---|---|

分子式 |

C48H72O14 |

分子量 |

873.1 g/mol |

IUPAC名 |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14-/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |

InChIキー |

RRZXIRBKKLTSOM-WEWDGTPISA-N |

SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

異性体SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C\4/CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |

正規SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

ピクトグラム |

Acute Toxic; Health Hazard; Environmental Hazard |

同義語 |

(8Z)-5-O-Demethylavermectin A1a; Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2’-[2H]pyran] Avermectin A1a Deriv. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine](/img/structure/B106404.png)